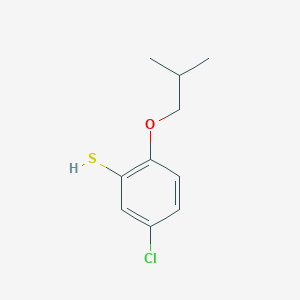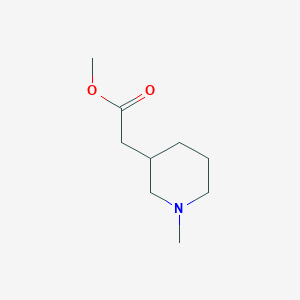
Methyl 2-(1-methylpiperidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-methylpiperidin-3-yl)acetate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methylpiperidin-3-yl)acetate typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with methyl bromoacetate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(1-methylpiperidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, Methyl 2-(1-methylpiperidin-3-yl)acetate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is explored for its potential pharmacological properties. Piperidine derivatives are known for their biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. Research is ongoing to evaluate the efficacy of this compound in various therapeutic applications .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
Mécanisme D'action
The mechanism of action of Methyl 2-(1-methylpiperidin-3-yl)acetate is primarily related to its interaction with biological targets. Piperidine derivatives often act on neurotransmitter receptors in the central nervous system, modulating their activity. This can result in various pharmacological effects, such as pain relief or mood stabilization .
Comparaison Avec Des Composés Similaires
- Methyl 2-(1-methylpiperidin-4-yl)acetate
- Methyl 2-(3-methylpiperidin-1-yl)acetate
Comparison: While these compounds share a similar piperidine core, their substitution patterns and functional groups differ, leading to variations in their chemical reactivity and biological activity. Methyl 2-(1-methylpiperidin-3-yl)acetate is unique due to its specific substitution at the 3-position, which can influence its interaction with biological targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl 2-(1-methylpiperidin-3-yl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-10-5-3-4-8(7-10)6-9(11)12-2/h8H,3-7H2,1-2H3 |
Clé InChI |
QUMUVLJRCVUFSY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(2-(2-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide](/img/structure/B12993646.png)
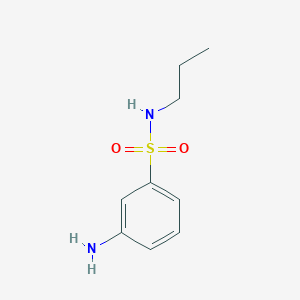
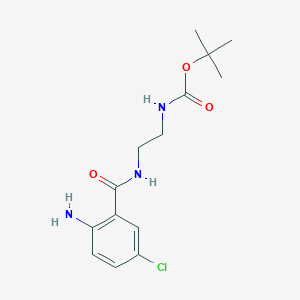
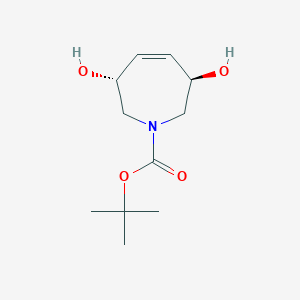
![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B12993673.png)



![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate](/img/structure/B12993686.png)
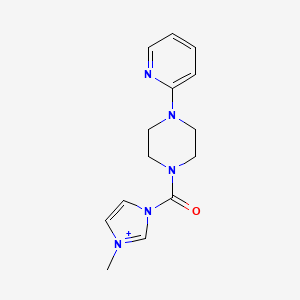
![Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12993700.png)

![1,3-Diphenylbicyclo[1.1.1]pentane](/img/structure/B12993706.png)
